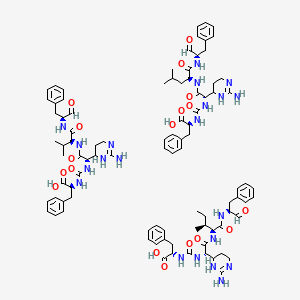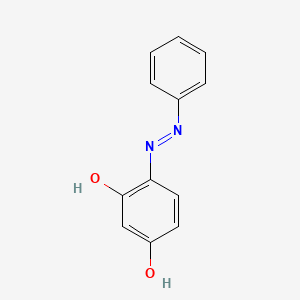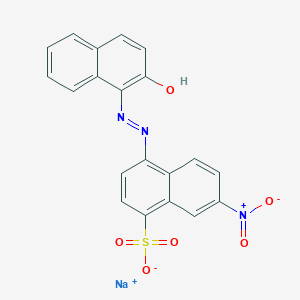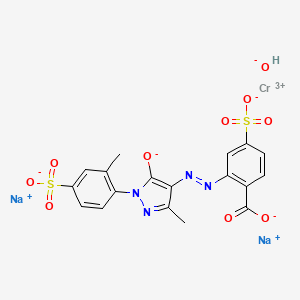![molecular formula C25H34N4O3S B1668996 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide CAS No. 794572-10-4](/img/structure/B1668996.png)
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
Overview
Description
Compound CID2440433, also known as 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, is a synthetic organic compound. It is a selective agonist for the G-protein coupled receptor GPR55, with an effective concentration (EC50) of 250 nanomolar. This compound exhibits over 100-fold selectivity for GPR55 compared to other receptors such as GPR35, CB1, and CB2 .
Mechanism of Action
Target of Action
The primary target of CID2440433 is the G-protein coupled receptor GPR55 . GPR55 is involved in various physiological processes, including pain perception and bone development . CID2440433 acts as a selective agonist for GPR55, exhibiting over 100-fold selectivity for GPR55 over other receptors such as GPR35, CB1, and CB2 .
Mode of Action
CID2440433 interacts with its target, GPR55, by binding to it and activating it . This activation leads to the phosphorylation of ERK1/2 and translocation of PKCβII to the plasma membrane . These changes result in the activation of downstream signaling pathways that mediate the compound’s effects .
Biochemical Pathways
The activation of GPR55 by CID2440433 triggers a cascade of biochemical events. The phosphorylation of ERK1/2 and translocation of PKCβII are key steps in this process . These changes affect various biochemical pathways, leading to the proliferation of neural stem cells and promotion of neuronal differentiation .
Result of Action
The activation of GPR55 by CID2440433 leads to several molecular and cellular effects. It induces the phosphorylation of ERK1/2 and translocation of PKCβII to the plasma membrane . Additionally, it increases the proliferation of neural stem cells and promotes neuronal differentiation .
Biochemical Analysis
Biochemical Properties
CID2440433 (ML184) plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is a selective agonist for the GPR55 receptor, with an EC50 of 0.26 μM, and exhibits over 100-fold selectivity for GPR55 compared to GPR35, CB1, and CB2 receptors . This compound stimulates cellular ERK1/2 phosphorylation and induces PKCβII translocation to the plasma membrane by activating GPR55 . These interactions highlight the compound’s specificity and potency in modulating GPR55-related pathways.
Cellular Effects
CID2440433 (ML184) exerts significant effects on various cell types and cellular processes. It enhances the proliferation of neural stem cells and promotes neuronal differentiation in vitro . Additionally, it is 18 times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation in GPR55E- and βarr2-GFP-expressing U2OS cells . The compound also induces PKCβII translocation in GPR55E- and PKCβII-GFP-expressing HEK293 cells . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of CID2440433 (ML184) involves its action as a selective GPR55 agonist. By binding to the GPR55 receptor, it activates downstream signaling pathways, leading to the phosphorylation of ERK1/2 and the translocation of PKCβII to the plasma membrane . This activation results in various cellular responses, including changes in gene expression and enzyme activity. The compound’s high selectivity for GPR55 over other receptors ensures targeted modulation of specific signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CID2440433 (ML184) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that CID2440433 maintains its activity over extended periods, with consistent effects on cellular signaling pathways
Dosage Effects in Animal Models
The effects of CID2440433 (ML184) vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR55-related pathways without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
CID2440433 (ML184) is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s activation of GPR55 leads to downstream effects on metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and energy homeostasis.
Transport and Distribution
Within cells and tissues, CID2440433 (ML184) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The precise mechanisms of transport and distribution are essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
CID2440433 (ML184) exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization ensures that CID2440433 exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.
Preparation Methods
The synthesis of CID2440433 involves several steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine to form the piperazine derivative.
Coupling with Benzenesulfonyl Chloride: The piperazine derivative is then coupled with benzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate.
Formation of the Final Product: The sulfonamide intermediate is then reacted with N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide to form the final product, CID2440433
Chemical Reactions Analysis
CID2440433 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens .
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of CID2440433.
Scientific Research Applications
CID2440433 has several scientific research applications:
Chemistry: It is used as a selective agonist for GPR55 in various chemical studies.
Biology: The compound is used to study the role of GPR55 in biological processes, including neural stem cell proliferation and neuronal differentiation
Medicine: CID2440433 is used in medical research to study its potential therapeutic effects on neurological diseases.
Industry: The compound is used in the development of new drugs targeting GPR55
Comparison with Similar Compounds
CID2440433 is unique in its high selectivity for GPR55 compared to other similar compounds. Some similar compounds include:
CID1792197: Another GPR55 agonist, but less potent than CID2440433.
CID1172084: A GPR55 agonist with lower selectivity compared to CID2440433.
Lysophosphatidylinositol: A natural ligand for GPR55, but less potent than CID2440433
CID2440433 stands out due to its high potency and selectivity for GPR55, making it a valuable tool in scientific research.
Properties
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJAHQGJHDACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


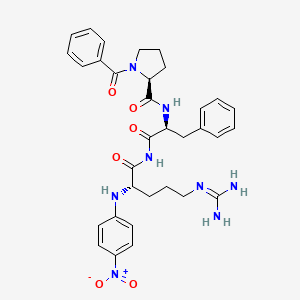

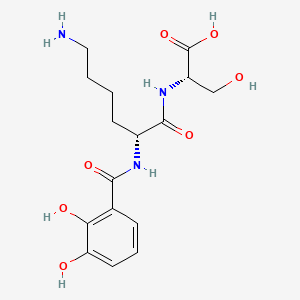
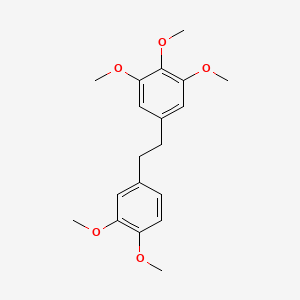
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

